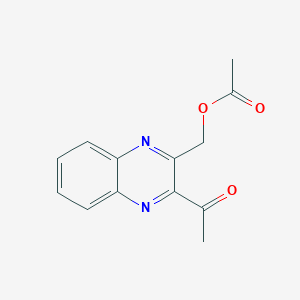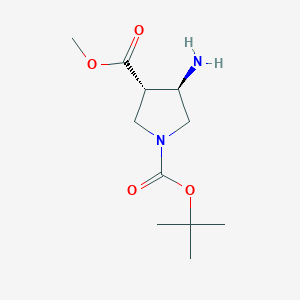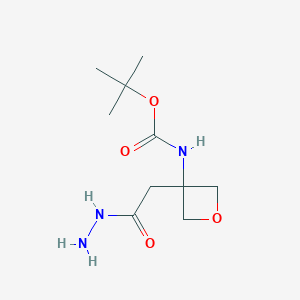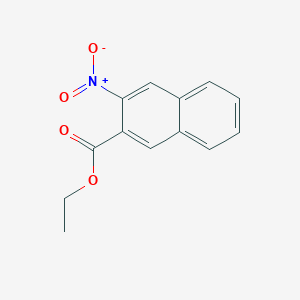![molecular formula C12H10N2O2S B11867222 3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 21004-33-1](/img/structure/B11867222.png)
3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by the reaction with phenyl isocyanate. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidines: Another class of thienopyrimidines with slight structural variations but similar pharmacological properties.
Bithiophenes: Compounds with two thiophene rings that also show significant biological activities.
Uniqueness
3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both phenyl and thieno rings. This unique structure contributes to its distinct pharmacological profile and makes it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
21004-33-1 |
|---|---|
Molekularformel |
C12H10N2O2S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
3-phenyl-5,6-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10N2O2S/c15-11-9-6-7-17-10(9)13-12(16)14(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) |
InChI-Schlüssel |
TXJVYSVXJBLEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
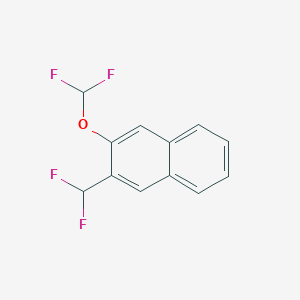
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
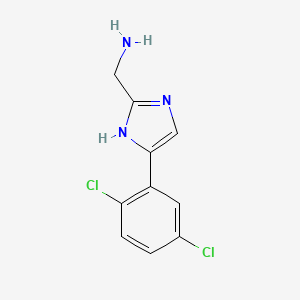
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
